
Synthesis of 5-Bromo-6-methylindolin-2-one: An
Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 5-Bromo-6-methylindolin-2-one

CAS No.: 557093-46-6

Cat. No.: B2747765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted
Indolin-2-ones
The indolin-2-one (or oxindole) scaffold is a privileged structural motif in medicinal chemistry,

forming the core of numerous biologically active compounds.[1] These molecules have

garnered significant attention for their diverse pharmacological properties, including their roles

as kinase inhibitors for the treatment of cancer.[2] The specific substitution pattern on the

indolin-2-one ring system is crucial for modulating the potency and selectivity of these

compounds.[3] This guide provides a detailed, two-step synthetic protocol for the preparation of

5-Bromo-6-methylindolin-2-one, a key intermediate for the synthesis of more complex

bioactive molecules, starting from the readily available 4-bromo-2-methylaniline.

This document is designed to provide not only a step-by-step protocol but also the underlying

chemical principles and rationale for the experimental design, empowering researchers to

understand and adapt the synthesis for their specific needs.

Synthetic Strategy Overview
The synthesis of 5-Bromo-6-methylindolin-2-one from 4-bromo-2-methylaniline is efficiently

achieved in a two-step sequence:
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N-Chloroacetylation: The primary amine of 4-bromo-2-methylaniline is first acylated with

chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-bromo-2-

methylphenyl)acetamide. This reaction introduces the necessary two-carbon electrophilic

unit for the subsequent cyclization.

Intramolecular Friedel-Crafts Alkylation: The intermediate is then subjected to a Lewis acid-

catalyzed intramolecular cyclization. This electrophilic aromatic substitution reaction forms

the five-membered lactam ring of the indolin-2-one core.

Starting Material

Step 1: N-Chloroacetylation

Step 2: Intramolecular Friedel-Crafts Alkylation

4-bromo-2-methylaniline
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Figure 1: Overall synthetic workflow for the preparation of 5-Bromo-6-methylindolin-2-one.

Part 1: Synthesis of 2-chloro-N-(4-bromo-2-
methylphenyl)acetamide (Intermediate)
Reaction Principle and Mechanistic Insights
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The first step is a nucleophilic acyl substitution where the nitrogen atom of the aniline derivative

attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[4] The use of a base is crucial

to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting

aniline, rendering it non-nucleophilic and halting the reaction.
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Mechanism

Product
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Figure 2: Mechanism of N-Chloroacetylation.
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Detailed Experimental Protocol
Materials and Reagents:

Reagent/Material M.W. ( g/mol ) Amount (mmol) Volume/Mass

4-bromo-2-

methylaniline
186.05 10.0 1.86 g

Chloroacetyl chloride 112.94 11.0 0.98 mL

Triethylamine (TEA) 101.19 12.0 1.67 mL

Dichloromethane

(DCM), anhydrous
- - 50 mL

Saturated sodium

bicarbonate solution
- - 30 mL

Brine - - 30 mL

Anhydrous

magnesium sulfate
- - -

Procedure:

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel,

add 4-bromo-2-methylaniline (1.86 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.

Slowly add a solution of chloroacetyl chloride (0.98 mL, 11.0 mmol) in 10 mL of anhydrous

dichloromethane dropwise over 15 minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of

hexane and ethyl acetate as the eluent.

Upon completion, transfer the reaction mixture to a separatory funnel and wash with

saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from ethanol to afford 2-chloro-N-(4-bromo-2-

methylphenyl)acetamide as a solid.

Characterization of the Intermediate
Appearance: White to off-white solid.

Expected Yield: 85-95%.

Molecular Formula: C₉H₉BrClNO

Molecular Weight: 262.53 g/mol [5]

Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.2 (br s, 1H, NH), 7.4-7.6 (m, 2H, Ar-H), 7.1-7.3

(m, 1H, Ar-H), 4.25 (s, 2H, CH₂Cl), 2.25 (s, 3H, Ar-CH₃).

Expected IR (KBr, cm⁻¹): 3250-3300 (N-H stretch), 1660-1680 (C=O stretch, amide I), 1530-

1550 (N-H bend, amide II), 700-800 (C-Cl stretch).

Part 2: Synthesis of 5-Bromo-6-methylindolin-2-one
(Final Product)
Reaction Principle and Mechanistic Insights
This step involves an intramolecular Friedel-Crafts alkylation.[6] A strong Lewis acid, such as

aluminum chloride (AlCl₃), is used to facilitate the formation of an electrophilic species from the

chloroacetyl group. This electrophile is then attacked by the electron-rich aromatic ring at the

position ortho to the activating methyl group, leading to the formation of the five-membered

lactam ring.[7]
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Figure 3: Mechanism of Intramolecular Friedel-Crafts Alkylation.

Detailed Experimental Protocol
Materials and Reagents:
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Reagent/Material M.W. ( g/mol ) Amount (mmol) Volume/Mass

2-chloro-N-(4-bromo-

2-

methylphenyl)acetami

de

262.53 5.0 1.31 g

Aluminum chloride

(AlCl₃), anhydrous
133.34 15.0 2.00 g

Dichloromethane

(DCM), anhydrous
- - 50 mL

1 M Hydrochloric acid - - 50 mL

Water - - 50 mL

Saturated sodium

bicarbonate solution
- - 50 mL

Brine - - 50 mL

Anhydrous sodium

sulfate
- - -

Procedure:

To a dry 100 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser,

and a nitrogen inlet, add anhydrous aluminum chloride (2.00 g, 15.0 mmol) and anhydrous

dichloromethane (30 mL).

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 2-chloro-N-(4-bromo-2-methylphenyl)acetamide (1.31 g, 5.0 mmol)

in anhydrous dichloromethane (20 mL) to the stirred suspension.

After the addition is complete, allow the mixture to warm to room temperature and then heat

to reflux for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice,

followed by 1 M hydrochloric acid (50 mL).

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous

layer with dichloromethane (2 x 30 mL).

Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate

solution (50 mL), and brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluting with a gradient of

hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol/water) to

yield 5-Bromo-6-methylindolin-2-one.

Characterization of the Final Product
Appearance: Solid.[8]

Expected Yield: 60-75%.

Molecular Formula: C₉H₈BrNO[8]

Molecular Weight: 226.07 g/mol [8]

CAS Number: 557093-46-6[8]

Boiling Point: 363.6±42.0 °C at 760 mmHg[8]

Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.5 (br s, 1H, NH), 7.3-7.4 (s, 1H, Ar-H), 6.7-6.8

(s, 1H, Ar-H), 3.55 (s, 2H, CH₂), 2.20 (s, 3H, Ar-CH₃).

Expected ¹³C NMR (CDCl₃, 100 MHz): δ 178-180 (C=O), 140-142 (Ar-C), 135-137 (Ar-C),

128-130 (Ar-C), 125-127 (Ar-C), 115-117 (Ar-C-Br), 110-112 (Ar-C), 36-38 (CH₂), 18-20

(CH₃).
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Expected IR (KBr, cm⁻¹): 3150-3250 (N-H stretch), 1700-1720 (C=O stretch, lactam), 1610-

1630 (C=C stretch, aromatic).

Mass Spectrometry (EI): m/z 225/227 ([M]⁺, bromine isotope pattern).

Safety and Handling Precautions
4-bromo-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin

and eye irritation.

Chloroacetyl chloride: Corrosive, causes severe skin burns and eye damage. Lachrymator.

Reacts violently with water.

Aluminum chloride (anhydrous): Causes severe skin burns and eye damage. Reacts

violently with water.

Dichloromethane: Suspected of causing cancer.

All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate

gloves, must be worn at all times.

Handle all reagents and solvents with care, and dispose of waste according to institutional

guidelines.

Conclusion
The two-step synthesis of 5-Bromo-6-methylindolin-2-one from 4-bromo-2-methylaniline

presented herein provides a reliable and efficient route to this valuable building block. The

protocols are based on well-established organic transformations and can be readily

implemented in a standard synthetic chemistry laboratory. The detailed mechanistic insights

and characterization data will aid researchers in understanding and validating the synthetic

process. This versatile intermediate opens avenues for the development of novel indolin-2-one

derivatives with potential applications in drug discovery and materials science.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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